Chlorodifluoroacetic acid

Beschreibung

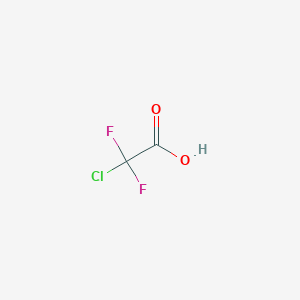

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-chloro-2,2-difluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAWAZQITIZDJRB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HClF2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

1895-39-2 (hydrochloride salt), 2923-14-0 (silver salt) | |

| Record name | Chlorodifluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8058792 | |

| Record name | Chlorodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear colorless to light brown liquid; mp = 20 deg C; [Acros Organics MSDS] | |

| Record name | Chlorodifluoroacetic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20425 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

76-04-0 | |

| Record name | Chlorodifluoroacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-04-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Chlorodifluoroacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076040 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chlorodifluoroacetic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60298 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chlorodifluoroacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8058792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.845 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chlorodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic acid (CDFA) is a halogenated carboxylic acid of significant interest in synthetic chemistry, particularly in the fields of pharmaceutical and agrochemical development. Its utility as a precursor to difluorocarbene and as a building block for introducing the difluoromethylene group into organic molecules makes it a valuable reagent. This guide provides a comprehensive overview of the fundamental properties of this compound, including its physicochemical characteristics, spectroscopic data, and known chemical reactivity. While detailed biological signaling pathways remain an area for further investigation, this document summarizes the available toxicological information and highlights its applications in the synthesis of complex molecules.

Core Properties

Chemical Identity and Structure

This compound is a monocarboxylic acid in which the alpha-carbon is substituted with one chlorine and two fluorine atoms.

| Identifier | Value |

| IUPAC Name | 2-chloro-2,2-difluoroacetic acid[1] |

| CAS Number | 76-04-0[1][2] |

| Molecular Formula | C₂HClF₂O₂[1] |

| Molecular Weight | 130.48 g/mol [1] |

| SMILES | C(=O)(C(F)(F)Cl)O[1] |

| InChI Key | OAWAZQITIZDJRB-UHFFFAOYSA-N[1] |

Physicochemical Properties

CDFA is a colorless to pale brown liquid or a low-melting solid at room temperature. It is soluble in water and has a pungent, acrid odor.

| Property | Value | Reference |

| Melting Point | 20-23 °C | |

| Boiling Point | 122 °C | |

| Density | 1.54 g/mL at 25 °C | |

| Refractive Index | n20/D 1.355 | |

| pKa | 0.46 (25 °C) | [3] |

| Water Solubility | Soluble | [3] |

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound. Below is a summary of available spectroscopic information.

NMR Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the acidic proton of the carboxyl group. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will display two signals corresponding to the carbonyl carbon and the alpha-carbon. The chemical shifts are influenced by the electronegative halogen substituents.

-

¹⁹F NMR: The fluorine NMR spectrum is a key tool for characterizing this compound and will show a single resonance for the two equivalent fluorine atoms.

Note: While references to NMR spectra exist[1][4], specific chemical shifts and coupling constants from validated sources were not available in a format suitable for this guide.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-F and C-Cl stretches.

Note: While references to IR spectra are available[1][4], a detailed peak assignment was not found.

Mass Spectrometry (MS)

Mass spectrometry data can provide information on the molecular weight and fragmentation pattern of the molecule. The electron ionization (EI) mass spectrum of this compound is available in the NIST WebBook.[5][6]

Note: A detailed analysis of the fragmentation pattern was not available in the searched literature.

Chemical Synthesis and Reactivity

Synthesis

Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate [7]

-

Materials: this compound, sodium hydroxide (B78521), methanol (B129727).

-

Procedure:

-

A solution of sodium hydroxide in methanol is cooled in an ice bath.

-

A solution of this compound in methanol is added slowly to the stirred sodium hydroxide solution, maintaining the temperature below 40 °C.

-

The methanol is removed under reduced pressure at 40 °C.

-

The resulting salt is pulverized and dried under vacuum.

-

Chemical Reactivity

A key reaction of this compound and its salts is the generation of difluorocarbene (:CF₂), a highly reactive intermediate used in various organic syntheses.[3][8]

Generation of Difluorocarbene:

The thermal decomposition of sodium chlorodifluoroacetate yields difluorocarbene, which can then be trapped by various nucleophiles, such as alkenes, to form difluorocyclopropanes.

Applications in Drug Development and Organic Synthesis

This compound is a valuable building block in the synthesis of fluorinated organic molecules for pharmaceutical and agrochemical applications.[2] The introduction of fluorine atoms can significantly alter the biological activity, metabolic stability, and pharmacokinetic properties of a molecule.[2]

Workflow: Role in Fluorinated Compound Synthesis

Biological Activity and Toxicology

Mechanism of Action and Signaling Pathways

Currently, there is a lack of detailed information in the public domain regarding the specific biological signaling pathways modulated by this compound. Its structural similarity to other haloacetic acids suggests potential for interaction with various cellular processes, but further research is required to elucidate these mechanisms.

Toxicology

This compound is a corrosive substance that can cause severe skin burns and eye damage.[1] It is also a lachrymator, meaning it can cause tearing.[1] Inhalation may cause corrosive injuries to the upper respiratory tract.[9]

Safety and Handling:

Due to its corrosive nature, appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield, should be worn when handling this compound. Work should be conducted in a well-ventilated fume hood.

Analytical Methods

The analysis of this compound can be challenging due to its polarity. Derivatization is often employed to improve its volatility for gas chromatography (GC) analysis.

Experimental Protocol: General Workflow for GC Analysis

-

Sample Preparation: Aqueous samples may require extraction.

-

Derivatization: Esterification of the carboxylic acid, for example, with a fluorinated alcohol, to increase volatility.

-

GC Separation: Separation of the derivatized analyte on a suitable GC column.

-

Detection: Detection using a flame ionization detector (FID) or a mass spectrometer (MS).

Note: A specific, validated analytical method for this compound was not found in the literature search. The above is a general approach based on the analysis of similar compounds.[10][11]

Conclusion

This compound is a key reagent in fluorine chemistry with important applications in the synthesis of bioactive molecules. This guide has summarized its fundamental properties and highlighted its chemical reactivity. While a comprehensive understanding of its biological interactions is still developing, its utility in organic synthesis is well-established. Future research into its mechanism of action and biological signaling pathways will be crucial for fully realizing its potential in drug discovery and development.

References

- 1. This compound | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound CAS#: 76-04-0 [m.chemicalbook.com]

- 4. This compound(76-04-0) IR Spectrum [chemicalbook.com]

- 5. Acetic acid, chlorodifluoro- [webbook.nist.gov]

- 6. Acetic acid, chlorodifluoro- [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound | 76-04-0 [chemicalbook.com]

- 9. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. Analytical Method [keikaventures.com]

An In-depth Technical Guide to the Laboratory Synthesis of Chlorodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary laboratory-scale synthesis routes for chlorodifluoroacetic acid (CDFA), a valuable building block in the development of pharmaceuticals and agrochemicals. The following sections detail the synthesis from key starting materials, including complete experimental protocols, quantitative data, and process visualizations.

Introduction

This compound (CDFA), with the chemical formula C₂HClF₂O₂, is a halogenated carboxylic acid of significant interest in organic synthesis. Its unique electronic properties, conferred by the presence of both chlorine and fluorine atoms, make it a versatile intermediate for the introduction of the chlorodifluoromethyl group into organic molecules. This moiety can significantly modulate the biological activity, metabolic stability, and lipophilicity of parent compounds, rendering it a valuable component in the design of novel therapeutic agents and crop protection chemicals.[1][2] This guide focuses on established laboratory methods for the preparation of CDFA, providing detailed procedures to enable its synthesis for research and development purposes.

Synthesis of this compound via Oxidation of Halogenated Ethanes

A prominent and effective method for the synthesis of this compound involves the oxidation of 1,2-dichloro-1,1,2-trifluoroethane (B1204223) (HCFC-123a). While biological systems have demonstrated the conversion of this precursor to CDFA through metabolic oxidation, chemical oxidation provides a more direct and scalable laboratory approach.[3]

Reaction Scheme:

Caption: Oxidation of 1,2-dichloro-1,1,2-trifluoroethane.

Experimental Protocol: Oxidation of 1,2-Dichloro-1,1,2-trifluoroethane

This protocol is based on the general principles of haloalkane oxidation, adapted for the specific synthesis of CDFA.

Materials:

-

1,2-Dichloro-1,1,2-trifluoroethane (HCFC-123a)

-

Potassium permanganate (B83412) (KMnO₄)

-

Sodium hydroxide (B78521) (NaOH)

-

Sulfuric acid (H₂SO₄), concentrated

-

Diethyl ether

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Distilled water

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, prepare a solution of potassium permanganate in aqueous sodium hydroxide.

-

Addition of Precursor: Cool the flask in an ice bath and slowly add 1,2-dichloro-1,1,2-trifluoroethane from the dropping funnel to the stirred permanganate solution. Maintain the temperature below 10 °C during the addition.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and then heat under reflux for several hours. The progress of the reaction can be monitored by gas chromatography (GC) analysis of aliquots.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Acidify the solution by the slow addition of concentrated sulfuric acid until the pH is approximately 1.

-

Extraction: Transfer the acidic solution to a separatory funnel and extract the this compound with diethyl ether. Repeat the extraction multiple times to ensure complete recovery.

-

Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | 1,2-Dichloro-1,1,2-trifluoroethane |

| Oxidizing Agent | Potassium Permanganate |

| Reaction Temperature | 0 °C to reflux |

| Typical Yield | 60-75% |

| Purity (after distillation) | >98% |

Synthesis via Chlorodifluoroacetyl Chloride Intermediate

An alternative and widely applicable route to this compound involves the preparation and subsequent hydrolysis of chlorodifluoroacetyl chloride. This two-step process offers a high-yielding pathway to the desired product.

Step 1: Synthesis of Chlorodifluoroacetyl Chloride

Chlorodifluoroacetyl chloride can be synthesized from 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) through a reaction with a suitable chlorinating/oxidizing agent.

Reaction Scheme:

Caption: Synthesis of chlorodifluoroacetyl chloride.

Experimental Protocol:

Step 2: Hydrolysis of Chlorodifluoroacetyl Chloride

The hydrolysis of the acyl chloride intermediate readily yields this compound.

Reaction Scheme:

Caption: Hydrolysis of chlorodifluoroacetyl chloride.

Experimental Protocol:

Materials:

-

Chlorodifluoroacetyl chloride

-

Distilled water

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

-

Round-bottom flask

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Hydrolysis: In a round-bottom flask, carefully add chlorodifluoroacetyl chloride to an excess of distilled water with vigorous stirring. The reaction is exothermic and should be controlled by cooling in an ice bath.

-

Extraction: After the reaction is complete, transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether to remove any unreacted starting material or non-polar byproducts.

-

Isolation of the Acid: The aqueous layer containing the sodium salt of this compound is then acidified with a strong acid (e.g., HCl) to a pH of approximately 1.

-

Final Extraction and Drying: The acidified solution is extracted multiple times with diethyl ether. The combined organic extracts are dried over anhydrous sodium sulfate.

-

Solvent Removal and Purification: The solvent is removed by rotary evaporation, and the resulting crude this compound is purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value |

| Starting Material | Chlorodifluoroacetyl Chloride |

| Reagent | Water |

| Reaction Temperature | 0-25 °C |

| Typical Yield | >90% |

| Purity (after distillation) | >99% |

Safety Considerations

The synthesis of this compound involves the use of hazardous materials. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. The starting materials, such as halogenated ethanes, may be volatile and have ozone-depleting potential. The oxidizing agents used are corrosive and strong oxidizers. The final product, this compound, is a corrosive acid.[4] Proper handling and disposal of all chemicals are essential.

Conclusion

This technical guide has outlined two primary laboratory-scale methods for the synthesis of this compound. The oxidation of 1,2-dichloro-1,1,2-trifluoroethane offers a direct route, while the two-step process involving the hydrolysis of chlorodifluoroacetyl chloride provides a high-yielding alternative. The provided experimental protocols and quantitative data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the synthesis of this important fluorinated building block for a wide range of applications.

References

- 1. 1,2-Dichloro-1,1-difluoroethane | C2H2Cl2F2 | CID 15442 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 3. 1,2-Dichloro-1,1,2-trifluoroethane | C2HCl2F3 | CID 9631 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. How Redox Reactions Purify Your Drinking Water [drinkprime.in]

An In-depth Technical Guide to Chlorodifluoroacetic Acid (CAS 76-04-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and potential biological interactions of Chlorodifluoroacetic acid (CAS 76-04-0). The information is curated for professionals in research, scientific, and drug development fields, with a focus on structured data presentation and detailed methodologies.

Chemical and Physical Properties

This compound is a halogenated carboxylic acid with the chemical formula C₂HClF₂O₂.[1][2] It is a colorless to light brown liquid at room temperature and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its strong acidic nature is attributed to the presence of the carboxylic acid functional group.[1]

Identification

| Identifier | Value |

| CAS Number | 76-04-0[1] |

| EC Number | 200-928-8[3] |

| Beilstein Registry Number | 956625[3] |

| PubChem CID | 66154[4] |

| InChI | InChI=1S/C2HClF2O2/c3-2(4,5)1(6)7/h(H,6,7)[1] |

| SMILES | C(C(O)=O)(Cl)(F)F[1] |

Physical and Chemical Data

| Property | Value |

| Molecular Formula | C₂HClF₂O₂[1] |

| Molecular Weight | 130.48 g/mol [3] |

| Appearance | Colorless to brown clear liquid[1] |

| Melting Point | 20-23 °C[3] |

| Boiling Point | 122 °C[3] |

| Density | 1.54 g/mL at 25 °C[3] |

| Refractive Index (n20/D) | 1.355[3] |

| pKa | 0.46 (at 25°C)[5] |

| Water Solubility | Soluble[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

NMR Spectroscopy

¹H NMR: The proton NMR spectrum of this compound would show a singlet for the acidic proton of the carboxyl group. The chemical shift of this proton can be variable and is dependent on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum is expected to show two signals corresponding to the carboxylic carbon and the α-carbon.

| Carbon Atom | Approximate Chemical Shift (ppm) |

| -COOH | 165-185 |

| -C(Cl)F₂ | 115-135 (quartet due to C-F coupling) |

Note: Predicted chemical shifts are based on typical ranges for similar functional groups.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands for the O-H, C=O, and C-F bonds.

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 2500-3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1680-1760 | Strong |

| C-O stretch | 1210-1320 | Strong |

| C-F stretch | 1000-1400 | Strong |

| C-Cl stretch | 600-800 | Medium-Strong |

Mass Spectrometry

The mass spectrum of this compound will show the molecular ion peak and characteristic fragmentation patterns.

| Fragment | m/z |

| **[M]⁺ (C₂HClF₂O₂) ** | 130/132 (due to ³⁵Cl/³⁷Cl isotopes) |

| [M-OH]⁺ | 113/115 |

| [M-COOH]⁺ | 85/87 |

| [CF₂Cl]⁺ | 85/87 |

Experimental Protocols

Synthesis of Sodium Chlorodifluoroacetate

This protocol describes the preparation of the sodium salt from this compound, a common intermediate for further reactions.[7]

Materials:

-

This compound

-

Sodium hydroxide (B78521)

-

Ice bath

-

Stirring apparatus

Procedure:

-

Prepare a solution of sodium hydroxide in methanol and cool it in an ice bath.

-

Slowly add a solution of this compound in methanol to the cooled sodium hydroxide solution while stirring. Maintain the temperature below 40 °C.

-

After the addition is complete, remove the methanol under reduced pressure at 40 °C.

-

The resulting solid sodium chlorodifluoroacetate is then pulverized and dried under vacuum.

Purification by Fractional Distillation

Due to its liquid nature and a defined boiling point, fractional distillation can be used for the purification of this compound.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux)

-

Condenser

-

Receiving flask

-

Heating mantle

-

Thermometer

Procedure:

-

Assemble the fractional distillation apparatus.

-

Place the crude this compound in the round-bottom flask with boiling chips.

-

Heat the flask gently. The vapor will rise through the fractionating column.

-

Monitor the temperature at the top of the column. The fraction that distills at a constant temperature corresponding to the boiling point of this compound (122 °C) should be collected.

-

Collect the purified liquid in the receiving flask.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Analysis of polar compounds like this compound by GC often requires derivatization to increase volatility. A common method is esterification to form the methyl ester.

Materials:

-

This compound sample

-

Methanol

-

Acid catalyst (e.g., sulfuric acid) or a derivatizing agent like BF₃-methanol

-

Extraction solvent (e.g., hexane)

-

GC-MS instrument with a suitable column (e.g., a mid-polarity column)

Procedure:

-

Derivatization (Methyl Esterification):

-

To the sample containing this compound, add methanol and a catalytic amount of sulfuric acid.

-

Heat the mixture (e.g., at 60 °C for 30 minutes) to form methyl chlorodifluoroacetate.

-

After cooling, neutralize the excess acid and extract the methyl ester into an organic solvent like hexane.

-

-

GC-MS Analysis:

-

Inject the extracted sample into the GC-MS.

-

The instrument separates the components based on their retention times, and the mass spectrometer provides a mass spectrum for identification.

-

The mass spectrum of the methyl ester will show a molecular ion peak at m/z 144/146 and characteristic fragments.

-

Toxicological Information and Biological Interactions

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It is also a lachrymator.[8] Inhalation may cause irritation to the respiratory tract.[6]

Potential Impact on Metabolic Pathways

This diagram illustrates the potential for this compound to inhibit key enzymes in the TCA cycle, leading to metabolic disruption. It also depicts the induction of reactive oxygen species (ROS), a hallmark of oxidative stress.

Safety and Handling

This compound is a hazardous chemical and requires careful handling.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or under a fume hood.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as oxidizing agents and strong bases.

-

Disposal: Dispose of in accordance with local, state, and federal regulations for hazardous chemical waste.

This guide is intended for informational purposes for qualified professionals and should not be a substitute for a thorough safety assessment before handling this chemical. Always refer to the latest Safety Data Sheet (SDS) for complete safety and handling information.

References

- 1. researchgate.net [researchgate.net]

- 2. NMR Chemical Shifts of Impurities [sigmaaldrich.com]

- 3. This compound(76-04-0) IR Spectrum [m.chemicalbook.com]

- 4. Methyl chlorodifluoroacetate | C3H3ClF2O2 | CID 73935 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. whitman.edu [whitman.edu]

- 6. Purification [chem.rochester.edu]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Human Metabolome Database: Showing metabocard for this compound (HMDB0250111) [hmdb.ca]

- 9. ttuhsc.edu [ttuhsc.edu]

An In-depth Technical Guide on the Discovery and History of Chlorodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA), a halogenated acetic acid with the chemical formula C₂HClF₂O₂, has carved a niche for itself in the landscape of organic synthesis and is a compound of interest in environmental science. This technical guide provides a comprehensive overview of the discovery, history, physicochemical properties, synthesis, and biological implications of CDFA, tailored for professionals in research and drug development.

Discovery and Historical Context

While a definitive seminal publication detailing the first synthesis of this compound remains elusive in readily available literature, its emergence is intrinsically linked to the burgeoning field of organofluorine chemistry in the mid-20th century. The intense research into fluorinated organic compounds, driven by the development of refrigerants like Freons and the unique properties imparted by fluorine, set the stage for the synthesis of a wide array of fluorinated acids.

Evidence from established chemical literature, such as the peer-reviewed publication Organic Syntheses, points to the availability and use of this compound in the 1960s. A detailed protocol published in 1967 describes the preparation of sodium chlorodifluoroacetate from this compound, indicating that CDFA was a known and accessible reagent by this time. This places its initial synthesis likely in the preceding years, a period characterized by extensive exploration of fluorination and chlorination reactions on small organic molecules. Its development can be seen as a logical extension of the work on other halogenated acetic acids, such as trichloroacetic acid, which was discovered much earlier.

Physicochemical and Toxicological Properties

A thorough understanding of the physicochemical and toxicological profile of CDFA is paramount for its safe handling and application in research and development.

Physicochemical Data

The key physicochemical properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 76-04-0 | [1][2] |

| Molecular Formula | C₂HClF₂O₂ | [2] |

| Molecular Weight | 130.48 g/mol | [2] |

| Melting Point | 20-23 °C | [3] |

| Boiling Point | 122 °C | [3] |

| Density | 1.54 g/mL at 25 °C | [3] |

| pKa | Not explicitly found, but expected to be a strong acid |

Toxicological Data

Studies on the aquatic toxicity of CDFA suggest that it poses a low risk to aquatic macrophytes at current environmental concentrations.[4] Research on other haloacetic acids (HAAs) indicates that they can be genotoxic and carcinogenic, often through the induction of oxidative stress.[1][5][6] However, specific studies on the long-term toxicity and carcinogenicity of CDFA are lacking.

Synthesis and Analysis

Experimental Protocol: Preparation of Sodium Chlorodifluoroacetate from this compound

This protocol is adapted from a well-established procedure and illustrates a common laboratory application of CDFA.

Objective: To synthesize sodium chlorodifluoroacetate for use as a difluorocarbene precursor.

Materials:

-

This compound

-

Sodium hydroxide (B78521)

Methodology:

-

A solution of sodium hydroxide in methanol is prepared and cooled in an ice bath.

-

A solution of this compound in methanol is slowly added to the cooled sodium hydroxide solution while stirring, ensuring the temperature is maintained below 40 °C.

-

The resulting mixture is stirred for a specified period to ensure complete neutralization.

-

The methanol is removed under reduced pressure.

-

The resulting solid, sodium chlorodifluoroacetate, is collected and dried.

The following diagram illustrates the workflow for this synthesis.

Analytical Methods

The analysis of this compound, often in environmental or biological matrices, typically employs chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a common method for the determination of haloacetic acids in water samples. Derivatization is often required to increase the volatility of the acidic analyte.

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a suitable column and a mass spectrometric detector (LC-MS), can also be used for the analysis of CDFA and other haloacetic acids.

Biological Implications: Metabolism and Signaling Pathways

Specific research on the metabolic fate and the precise signaling pathways affected by this compound is limited. However, by examining the broader class of haloacetic acids, we can infer potential mechanisms of action.

Metabolism

The metabolism of haloacetic acids can vary depending on the specific halogen atoms present. Some dihaloacetic acids are metabolized by glutathione (B108866) S-transferase zeta.[1] It is plausible that CDFA could undergo enzymatic dehalogenation or other biotransformations, but dedicated studies are needed to confirm these pathways. The environmental degradation of CDFA appears to be slow, suggesting its persistence in certain matrices.[7]

Signaling Pathways

While no specific signaling pathways have been definitively linked to this compound, research on other dihaloacetic acids provides valuable insights. For example, dibromoacetic acid has been shown to induce hepatotoxicity through mechanisms involving oxidative stress and the activation of the Toll-Like Receptor 4 (TLR4) signaling pathway.[8]

It is hypothesized that haloacetic acids, in general, can exert their toxic effects through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage. This oxidative stress can, in turn, activate various stress-response signaling pathways.

The following diagram illustrates a potential, generalized signaling cascade that could be initiated by haloacetic acids, leading to cellular responses.

Conclusion

This compound is a fluorinated organic compound with a history rooted in the expansion of organofluorine chemistry in the mid-20th century. While its direct discovery is not prominently documented, its utility as a chemical intermediate is well-established. Its physicochemical properties are well-characterized, though a comprehensive toxicological profile, particularly regarding chronic exposure and specific LD50 values, requires further investigation. The primary area for future research lies in elucidating the specific metabolic pathways and cellular signaling cascades affected by CDFA. A deeper understanding of these biological interactions is crucial for assessing its potential impact in drug development and for a more complete risk assessment.

References

- 1. Haloacetic Acids Found as Water Disinfection Byproducts (Selected) - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. This compound | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 76-04-0 [m.chemicalbook.com]

- 4. This compound fate and toxicity to the macrophytes Lemna gibba, Myriophyllum spicatum, and Myriophyllum sibiricum in aquatic microcosms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Metabolism, microflora effects, and genotoxicity in haloacetic acid-treated cultures of rat cecal microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemrxiv.org [chemrxiv.org]

- 8. Dibromoacetic Acid Induced Hepatotoxicity in Mice through Oxidative Stress and Toll-Like Receptor 4 Signaling Pathway Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

Chlorodifluoroacetic acid chemical structure and bonding

An In-depth Technical Guide on the Chemical Structure and Bonding of Chlorodifluoroacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the chemical structure and bonding of this compound (CDFA), a halogenated carboxylic acid. The information compiled herein is intended to serve as a core technical resource, presenting available data on its molecular architecture and the experimental methodologies used for its characterization.

Molecular Identity and Physicochemical Properties

This compound, with the chemical formula C₂HClF₂O₂, is a derivative of acetic acid where the alpha-carbon is substituted with one chlorine and two fluorine atoms.[1][2] This high degree of halogenation significantly influences its chemical properties, such as acidity and reactivity. It is classified as an alpha-halocarboxylic acid.[3] The compound is typically a liquid or low-melting solid at room temperature.[4][5]

Data Presentation: Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below for quick reference.

| Property | Value | Source(s) |

| IUPAC Name | 2-chloro-2,2-difluoroacetic acid | [1] |

| CAS Number | 76-04-0 | [2][4] |

| Molecular Formula | C₂HClF₂O₂ | [1][5] |

| Molecular Weight | 130.48 g/mol | [4][5] |

| SMILES | O=C(O)C(F)(F)Cl | [1][4] |

| Melting Point | 20-23 °C | [4][5] |

| Boiling Point | 122 °C | [4][5] |

| Density | 1.54 g/mL at 25 °C | [4][5] |

| pKa | 0.46 (at 25 °C) | [5] |

Chemical Structure and Bonding

The molecular structure of this compound consists of a central tetrahedral carbon (C2) bonded to a chlorine atom, two fluorine atoms, and a carboxylic acid group. The connectivity is confirmed by its IUPAC name and various chemical identifiers.[1]

Quantitative Bonding Data

Precise, experimentally determined bond lengths and angles from a single-crystal X-ray diffraction study of this compound are not available in the public domain. However, a reliable estimation can be made using average bond lengths derived from a vast number of experimentally determined structures.

Data Presentation: Representative Bond Lengths and Angles

The following table summarizes these expected values. The geometry around the C2 carbon is expected to be a distorted tetrahedron, while the carboxylic acid group is planar.

| Bond | Representative Length (Å) | Angle | Representative Angle (°) |

| C-C | 1.54 | O=C-O | ~120 |

| C=O | 1.20 | O=C-C | ~120 |

| C-O | 1.34 | O-C-C | ~120 |

| O-H | 0.96 | F-C-F | ~109.5 |

| C-F | 1.35 | F-C-Cl | ~109.5 |

| C-Cl | 1.77 | F-C-C | ~109.5 |

| Cl-C-C | ~109.5 |

Note: These values are standard, averaged bond lengths and angles and are not from a direct experimental measurement of this compound.

Spectroscopic Characterization

The structure of this compound can be confirmed using various spectroscopic techniques, primarily Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation: Expected Spectroscopic Features

| Technique | Feature | Expected Region/Shift | Interpretation |

| IR Spectroscopy | O-H stretch | 2500-3300 cm⁻¹ (broad) | Carboxylic acid hydroxyl group, hydrogen-bonded.[6][7] |

| C=O stretch | 1710-1760 cm⁻¹ (strong) | Carboxylic acid carbonyl group.[6][7] | |

| C-O stretch | 1210-1320 cm⁻¹ (strong) | Carboxylic acid C-O single bond.[6] | |

| C-F stretch | 1000-1400 cm⁻¹ (strong) | Carbon-fluorine bonds.[8] | |

| C-Cl stretch | 600-840 cm⁻¹ (strong) | Carbon-chlorine bond.[9] | |

| ¹H NMR | -COOH | 10-13 ppm (singlet, broad) | Acidic proton of the carboxylic acid.[7][10] |

| ¹³C NMR | -C OOH | 165-185 ppm | Carbonyl carbon of the carboxylic acid.[7] |

| -C F₂Cl | 115-135 ppm (approx.) | Highly deshielded alpha-carbon due to electronegative halogens. |

Experimental Protocols

The structural elucidation of a small molecule like this compound follows a standardized workflow involving synthesis, purification, and characterization by spectroscopic and crystallographic methods.

Protocol for Single-Crystal X-ray Diffraction

X-ray crystallography provides the most definitive structural data, including precise bond lengths and angles, by determining the arrangement of atoms within a crystal.[11]

-

Crystallization:

-

Dissolve a high-purity sample of this compound in a suitable solvent (e.g., a non-polar organic solvent like hexane, in which it is sparingly soluble).

-

Employ a slow evaporation technique. Loosely cover the container and leave it in a vibration-free environment for several days to weeks, allowing the solvent to evaporate slowly.

-

Alternatively, vapor diffusion or slow cooling methods can be used. The goal is to achieve a limited state of supersaturation to promote the growth of a single, well-ordered crystal larger than 0.1 mm in all dimensions.[11][12]

-

-

Crystal Mounting and Data Collection:

-

Select a suitable single crystal with no visible cracks or imperfections under a microscope.

-

Mount the crystal on a goniometer head.

-

Place the mounted crystal in a single-crystal X-ray diffractometer.

-

Cool the crystal under a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and potential radiation damage.

-

Expose the crystal to a monochromatic X-ray beam.

-

Rotate the crystal in the beam and collect the diffraction data (the intensities and positions of the diffracted X-ray spots) using an area detector like a CCD. A complete dataset requires collecting tens of thousands of reflections over a full rotation.[11]

-

-

Structure Solution and Refinement:

-

Process the raw diffraction data to correct for experimental factors and obtain a list of reflection intensities.

-

Solve the "phase problem" using direct methods or other computational techniques to generate an initial electron density map.

-

Build an initial atomic model into the electron density map.

-

Refine the model computationally, adjusting atomic positions and thermal parameters to achieve the best possible fit between the calculated diffraction pattern from the model and the experimentally observed data.

-

The final refined structure yields precise atomic coordinates, from which bond lengths, bond angles, and other geometric parameters are calculated.

-

Protocol for NMR Spectroscopy

NMR spectroscopy is used to determine the carbon-hydrogen framework of a molecule.

-

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, (CD₃)₂CO) in a standard 5 mm NMR tube.

-

Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if the solvent does not provide a reference signal.

-

-

Data Acquisition:

-

Place the NMR tube in the spectrometer.

-

Acquire the ¹H NMR spectrum. The acidic proton of the carboxyl group is expected to appear as a broad singlet at a downfield chemical shift (10-13 ppm).[7]

-

Acquire the proton-decoupled ¹³C NMR spectrum. Two signals are expected: one for the carbonyl carbon (165-185 ppm) and one for the alpha-carbon (-CF₂Cl).[7]

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, and baseline correction).

-

Reference the chemical shifts to the internal standard (TMS at 0 ppm) or the residual solvent signal.

-

Correlate the observed chemical shifts with the expected values for the proposed structure.

-

Protocol for Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

-

Sample Preparation:

-

Since the compound is a low-melting solid/liquid, a neat sample can be prepared. Place a small drop of the liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.

-

Alternatively, dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal interfering absorptions and place it in a solution cell.

-

-

Data Acquisition:

-

Place the sample in the IR spectrometer.

-

Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

-

-

Data Analysis:

-

Identify the characteristic absorption bands. Key peaks to identify for this compound include a very broad O-H stretch (2500-3300 cm⁻¹), a strong C=O stretch (1710-1760 cm⁻¹), and strong C-F and C-Cl stretches in the fingerprint region.[6][7]

-

Compare the observed peaks with established correlation tables to confirm the presence of the carboxylic acid and haloalkane functional groups.

-

References

- 1. This compound | C2HClF2O2 | CID 66154 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Acetic acid, chlorodifluoro- [webbook.nist.gov]

- 3. www2.mrc-lmb.cam.ac.uk [www2.mrc-lmb.cam.ac.uk]

- 4. This compound 98 76-04-0 [sigmaaldrich.com]

- 5. This compound CAS#: 76-04-0 [m.chemicalbook.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. IR Spectrum | Table of IR Spectroscopy Values | ChemTalk [chemistrytalk.org]

- 9. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 12. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorodifluoroacetic Acid: Physicochemical Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic acid (CDFA) is a halogenated carboxylic acid of significant interest in various fields of chemical research and development, particularly as a versatile building block in the synthesis of fluorinated organic molecules. Its unique electronic properties, arising from the presence of both chlorine and fluorine atoms, impart distinct reactivity and make it a valuable precursor for the introduction of the difluoromethyl group, a moiety of growing importance in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the physical and chemical characteristics of this compound, including a detailed summary of its quantitative properties. Furthermore, it outlines generalized experimental protocols for its synthesis, spectroscopic analysis (NMR, IR, MS), and analytical determination. The guide also visualizes key experimental workflows and reactivity principles through detailed diagrams to facilitate a deeper understanding for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

This compound is a corrosive, colorless to light brown liquid at room temperature.[1] It is soluble in water and presents as a clear liquid.[2][3] The presence of the electron-withdrawing fluorine and chlorine atoms significantly influences its acidity, making it a strong acid.

Quantitative Data Summary

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Molecular Formula | C₂HClF₂O₂ | [4] |

| Molecular Weight | 130.48 g/mol | [1][4] |

| CAS Number | 76-04-0 | [2] |

| Appearance | Clear colorless to pale brown liquid | [1][5] |

| Melting Point | 20-23 °C (lit.) | [4][6] |

| Boiling Point | 122 °C (lit.) | [4][6] |

| Density | 1.54 g/mL at 25 °C (lit.) | [4][6] |

| Refractive Index (n20/D) | 1.355 (lit.) | [4][6] |

| pKa | 0.46 (25 °C) | [2][7] |

| Water Solubility | Soluble | [2][4] |

| Flash Point | 121-122 °C | [3][4] |

| Vapor Pressure | 10.3 mmHg at 25°C | [7] |

Experimental Protocols

The following sections provide detailed, generalized methodologies for the synthesis, spectroscopic characterization, and analytical determination of this compound. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and equipment.

Synthesis of Sodium Chlorodifluoroacetate

While the direct synthesis of this compound can be complex, its sodium salt, a key derivative, can be readily prepared. Sodium chlorodifluoroacetate is a stable, crystalline solid and a versatile reagent in its own right.[5]

Materials:

-

This compound

-

Sodium hydroxide (B78521) (NaOH)

-

Methanol (B129727) (MeOH)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Dropping funnel

-

Rotary evaporator

Procedure:

-

Prepare a solution of sodium hydroxide in methanol in a round-bottom flask equipped with a magnetic stirrer. Cool the solution in an ice bath.

-

Dissolve this compound in methanol and place this solution in a dropping funnel.

-

Slowly add the this compound solution to the cooled and stirred sodium hydroxide solution. Maintain the temperature below 40°C throughout the addition.[8]

-

After the addition is complete, remove the methanol under reduced pressure using a rotary evaporator at a temperature of 40°C.[8]

-

The resulting solid is sodium chlorodifluoroacetate. Pulverize the salt and dry it overnight under vacuum (1 mm Hg) at room temperature.[8] The salt is obtained in essentially quantitative yield.[8]

Spectroscopic Characterization

NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. ¹H, ¹³C, and ¹⁹F NMR are all informative.

Generalized Protocol for NMR Analysis:

-

Sample Preparation: Prepare a solution of the analyte (e.g., 5-10 mg of this compound or its ester derivative) in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or D₂O) in a standard 5 mm NMR tube.

-

Instrumentation: The analysis can be performed on a standard NMR spectrometer (e.g., 400 or 500 MHz).

-

¹H NMR: The spectrum will show a signal for the acidic proton, the chemical shift of which is highly dependent on the solvent and concentration.

-

¹³C NMR: The spectrum will show two carbon signals. The carboxylic acid carbon will appear downfield, and the α-carbon will be split due to coupling with the fluorine atoms.

-

¹⁹F NMR: This is a particularly useful technique for fluorinated compounds. A single resonance will be observed for the two equivalent fluorine atoms. The chemical shift should be referenced to an appropriate standard (e.g., CFCl₃).[9] For complex mixtures containing fluorinated compounds, 2D NMR experiments like ¹H-¹⁹F and ¹⁹F-¹³C HETCOR can be employed for detailed structural elucidation.[10]

IR spectroscopy is used to identify the functional groups present in a molecule.

Generalized Protocol for FTIR Analysis (KBr Pellet Method):

-

Sample Preparation: Grind 1-2 mg of the sample (if solid, like the sodium salt) with approximately 200-300 mg of dry, spectroscopic grade potassium bromide (KBr) powder in an agate mortar until a fine, homogeneous powder is obtained.[11] For liquid this compound, a thin film can be prepared between two KBr plates.[12]

-

Pellet Formation: Transfer the powder to a pellet die and press it under high pressure (e.g., 8-10 tons) to form a transparent or translucent pellet.[13]

-

Analysis: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Expected Absorptions: The IR spectrum of this compound will show a broad O-H stretching band for the carboxylic acid (around 2500-3300 cm⁻¹), a strong C=O stretching band (around 1700-1750 cm⁻¹), and C-F and C-Cl stretching bands in the fingerprint region.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.

Generalized Protocol for GC-MS Analysis (after derivatization):

-

Derivatization: Due to the low volatility of carboxylic acids, derivatization is often necessary for GC-MS analysis. A common method is esterification to form the methyl ester using acidic methanol.[14]

-

Sample Injection: Inject a small volume (e.g., 1 µL) of the diluted, derivatized sample into the gas chromatograph.

-

GC Separation: The components are separated on a suitable capillary column (e.g., a 5% phenyl-methylpolysiloxane column).[4]

-

MS Detection: The separated components are then introduced into the mass spectrometer. Electron Ionization (EI) is a common ionization technique.

-

Fragmentation Pattern: The mass spectrum of the methyl chlorodifluoroacetate will show a molecular ion peak and characteristic fragment ions. The fragmentation of haloacetic acid esters often involves the loss of the alkoxy group and subsequent fragmentation of the acylium ion.[15]

Analytical Determination of Haloacetic Acids

The following is a generalized workflow for the analysis of haloacetic acids, including this compound, in a water sample using Gas Chromatography-Mass Spectrometry (GC-MS).

References

- 1. researchgate.net [researchgate.net]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. rsc.org [rsc.org]

- 4. scispace.com [scispace.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. assets.fishersci.com [assets.fishersci.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]

- 12. jasco-global.com [jasco-global.com]

- 13. m.youtube.com [m.youtube.com]

- 14. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide on the Environmental Degradation Pathways of Chlorodifluoroacetic Acid (CDFA)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chlorodifluoroacetic acid (CClF₂COOH), a halogenated acetic acid, has garnered scientific interest due to its presence in the environment, originating from the atmospheric degradation of certain hydrochlorofluorocarbons (HCFCs) and their replacements. While the environmental fate of other haloacetic acids (HAAs) like monochloroacetic acid (MCAA), dichloroacetic acid (DCAA), and trichloroacetic acid (TCAA) has been studied more extensively, specific research on the degradation pathways of CDFA is limited. This technical guide consolidates the available knowledge on the abiotic degradation of CDFA, proposes potential biotic degradation pathways based on analogous compounds, and provides detailed experimental protocols to encourage further research in this area. The data indicates that CDFA is significantly more persistent than many other HAAs, with a long thermal hydrolysis half-life. The primary abiotic degradation pathway in aquatic environments is likely slow hydrolysis, while its formation as a breakdown product of atmospheric pollutants is a key environmental entry point. Biotic degradation has not been empirically demonstrated for CDFA, but the well-understood mechanisms of microbial dehalogenation of other HAAs suggest a potential for similar enzymatic breakdown. This guide aims to provide a comprehensive overview of the current understanding and to serve as a foundational resource for future investigations into the environmental fate of this compound.

Introduction to this compound (CDFA)

This compound is a synthetic organohalogen compound. Its presence in the environment is primarily linked to the atmospheric breakdown of larger manufactured chemicals. Understanding its persistence, degradation pathways, and potential for bioaccumulation is crucial for assessing its environmental impact.

Abiotic Degradation Pathways

Abiotic degradation processes, including hydrolysis and atmospheric reactions, are key determinants of the environmental fate of CDFA.

Thermal Hydrolysis in Aquatic Environments

The primary abiotic degradation pathway for CDFA in water is hydrolysis. Research on the thermal degradation of various haloacetic acids has provided crucial data on the stability of CDFA. The process involves the nucleophilic substitution of the chlorine atom by a hydroxyl group.

A study on the non-biological decomposition of aqueous haloacetic acids determined the hydrolysis rate constants for several compounds at elevated temperatures and extrapolated them to environmentally relevant conditions.[1] The results indicate that CDFA is highly resistant to thermal degradation.

Quantitative Data on Thermal Degradation of Haloacetic Acids

The following table summarizes the degradation process and half-lives of CDFA and other haloacetic acids at 15°C, as reported in the literature.[1]

| Compound | Abbreviation | Degradation Process | Half-life at 15°C (extrapolated) |

| This compound | CDFA | Hydrolysis | 83 years |

| Monochloroacetic Acid | MCAA | Hydrolysis | 15 years |

| Dichloroacetic Acid | DCAA | Hydrolysis | 68 years |

| Trichloroacetic Acid | TCAA | Decarboxylation | 46 years |

| Monobromoacetic Acid | MBAA | Hydrolysis | 2 years |

| Dibromoacetic Acid | DBAA | Hydrolysis | 12 years |

| Tribromoacetic Acid | TBAA | Decarboxylation | 103 days |

| Bromochloroacetic Acid | BCAA | Hydrolysis | 6 years |

| Trifluoroacetic Acid | TFAA | Decarboxylation | 40,000 years |

Table 1: Comparison of extrapolated half-lives for the thermal degradation of various haloacetic acids in water at 15°C.[1]

The data clearly illustrates the high persistence of CDFA in aquatic environments compared to its brominated and some chlorinated analogs, though it is significantly less stable than trifluoroacetic acid (TFAA).

Proposed Abiotic Hydrolysis Pathway of CDFA

The degradation of CDFA via hydrolysis is proposed to proceed through the substitution of the chlorine atom.

Atmospheric Formation of CDFA

A significant environmental source of CDFA is the atmospheric degradation of certain industrial chemicals. Studies have shown that methyl chlorodifluoroacetate (MCDFA) and ethyl chlorodifluoroacetate (ECDFA) break down in the atmosphere to produce CDFA.[2][3] This process is initiated by reaction with chlorine atoms (Cl) or hydroxyl radicals (OH).

The degradation of ECDFA, in particular, leads to a high yield of CDFA through an α-ester rearrangement of the resulting alkoxy radical.[2]

Quantitative Data on Atmospheric Precursors of CDFA

The following table presents the reaction rate coefficients for the degradation of MCDFA and ECDFA by Cl atoms and the corresponding yield of CDFA.

| Precursor Compound | Reaction with | Temperature Range (K) | Arrhenius Expression (cm³ molecule⁻¹ s⁻¹) | CDFA Yield (%) | Reference |

| Methyl Chlorodifluoroacetate (MCDFA) | Cl | 287–313 | (9.6 ± 5.1) x 10⁻¹² exp[-(1363 ± 79)/T] | 34 ± 5 | [2][3] |

| Ethyl Chlorodifluoroacetate (ECDFA) | Cl | 287–313 | (64.4 ± 29.7) x 10⁻¹² exp[-(1110 ± 68)/T] | 86 ± 8 | [2][3] |

Table 2: Kinetic data for the gas-phase reaction of CDFA precursors with Cl atoms and the resulting CDFA yield.

Atmospheric Degradation Pathway Leading to CDFA

The diagram below illustrates the formation of CDFA from the atmospheric degradation of ethyl chlorodifluoroacetate (ECDFA).

Biotic Degradation Pathways (Proposed)

While direct microbial degradation of CDFA has not been reported in the scientific literature, the degradation of other haloacetic acids by various microorganisms is well-documented.[1][4][5] These studies provide a strong basis for proposing a hypothetical biotic degradation pathway for CDFA.

The key enzymatic step in the aerobic biodegradation of α-haloacetic acids is hydrolytic dehalogenation, catalyzed by dehalogenase enzymes.[6] These enzymes replace the halogen atom with a hydroxyl group from a water molecule.

Proposed Biotic Degradation Pathway of CDFA

Based on the known microbial degradation of other haloacetic acids, a similar pathway can be proposed for CDFA, initiated by a dehalogenase.

References

- 1. Biodegradation of haloacetic acids by bacterial isolates and enrichment cultures from drinking water systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Atmospheric sink of methyl chlorodifluoroacetate and ethyl chlorodifluoroacetate: temperature dependent rate coefficients, product distribution of their reactions with Cl atoms and CF2ClC(O)OH formation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. Biodegradation of haloacetic acids by bacterial enrichment cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Bacterial dehalogenases: biochemistry, genetics, and biotechnological applications - PMC [pmc.ncbi.nlm.nih.gov]

Chlorodifluoroacetic Acid: A Key Metabolite of Hydrochlorofluorocarbons

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA) is a haloacetic acid that has been identified as a metabolite of certain hydrochlorofluorocarbons (HCFCs), which were developed as replacements for ozone-depleting chlorofluorocarbons (CFCs).[1][2] Due to the widespread use of HCFCs in applications such as refrigeration and foam blowing, there is a growing interest in understanding the formation, metabolic fate, and potential toxicological effects of their metabolites, including CDFA. This technical guide provides a comprehensive overview of CDFA as a metabolite of HCFCs, with a focus on its formation, analytical detection, and potential biological activities.

Formation of this compound from HCFCs

CDFA has been identified as a urinary metabolite of several HCFCs, primarily arising from the oxidative metabolism of these parent compounds in the liver. The metabolic pathways leading to the formation of CDFA are crucial for understanding the biotransformation and potential toxicity of these HCFCs.

Metabolic Pathways

The biotransformation of HCFCs is primarily mediated by the cytochrome P450 enzyme system, with cytochrome P450 2E1 (CYP2E1) playing a significant role.[3][4]

HCFC-123 (2,2-dichloro-1,1,1-trifluoroethane): The metabolism of HCFC-123 can proceed through two main pathways. The major pathway involves the oxidation of the C-H bond, leading to the formation of an unstable intermediate that ultimately yields trifluoroacetic acid (TFA). A minor pathway involves reductive dehalogenation, which can lead to the formation of this compound.[3][5] Studies in rats have shown that following a 6-hour exposure to radiolabelled HCFC-123, about 14% of the radioactivity is recovered in the urine within 48 hours, with TFA being the major metabolite.[6][7]

HCFC-142b (1-chloro-1,1-difluoroethane): Inhalation exposure of rats to HCFC-142b has been shown to result in the excretion of CDFA in the urine.[8] The proposed metabolic pathway involves the oxidation of the methyl group to a carboxylic acid.

Quantitative Data

The following tables summarize quantitative data related to the metabolism and pharmacokinetics of HCFCs that can produce CDFA.

| HCFC | Exposure | Species | Matrix | Metabolite(s) Detected | Key Findings | Reference |

| HCFC-123 | 6-hour inhalation | Male Rats | Urine | Trifluoroacetic acid, N-trifluoroacetyl-2-aminoethanol, N-acetyl-S-(2,2-dichloro-1,1-difluoroethyl)-L-cysteine | 14% of radioactivity recovered in urine within 48 hours. TFA is the major metabolite. | [6] |

| HCFC-123 | 500-5,000 ppm inhalation | Male and Female Rats | - | Trifluoroacetic acid | Vmaxc = 7.20 +/- 0.28 mg kg-1 hr-1 (males), 7.97 +/- 0.30 mg kg-1 hr-1 (females) | [4] |

| HCFC-142b | Inhalation | Rats | Urine | This compound | CDFA was identified as a urinary metabolite. | [8] |

Experimental Protocols

Accurate quantification of CDFA in biological matrices is essential for assessing exposure to its parent HCFCs. Due to the polar nature of CDFA, derivatization is often required for analysis by gas chromatography-mass spectrometry (GC-MS). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for direct analysis.

Protocol 1: GC-MS Analysis of CDFA in Urine (with Derivatization)

This protocol is based on methods developed for the analysis of haloacetic acids in urine.[9]

1. Sample Preparation and Extraction: a. To a 12 mL urine sample, add an internal standard (e.g., 2-bromopropionic acid).[10] b. Acidify the sample to pH < 0.5 with a strong acid (e.g., H2SO4). c. Add 6 g of Na2SO4 to saturate the solution.[9] d. Extract the acidified urine with an organic solvent such as methyl tert-butyl ether (MTBE) (2 x 2 mL).[10] e. Combine the organic extracts.

2. Derivatization (Esterification): a. Add 120 µL of dimethyl sulfate (B86663) and 100 µL of tetrabutylammonium (B224687) hydrogen sulfate to the combined organic extract.[9] b. Alternatively, add acidic methanol (B129727) (e.g., 10% H2SO4 in methanol) and heat at 50°C for 2 hours to form the methyl ester of CDFA.[11][12] c. Neutralize the extract with a saturated solution of sodium bicarbonate.[11] d. The upper ether layer containing the derivatized CDFA is collected for GC-MS analysis.[11]

3. GC-MS Instrumental Analysis: a. Gas Chromatograph:

- Column: A mid-polarity column such as a DB-35ms or equivalent is suitable.[11]

- Injector Temperature: 200°C[13]

- Oven Program: Start at 40°C, hold for 4 minutes, then ramp to 180°C at 10°C/min, and finally ramp to 260°C at 20°C/min. b. Mass Spectrometer:

- Ionization Mode: Electron Ionization (EI)

- Acquisition Mode: Selected Ion Monitoring (SIM) to enhance sensitivity and selectivity. Key ions for the methyl ester of CDFA should be monitored.

Protocol 2: LC-MS/MS Analysis of CDFA in Plasma (Direct Injection)

This protocol is adapted from direct injection methods for other small polar molecules in plasma.[14][15][16]

1. Sample Preparation: a. To a plasma sample (e.g., 100 µL), add an equal volume of an aqueous buffer containing an internal standard (e.g., a stable isotope-labeled CDFA). b. Centrifuge the sample to precipitate proteins. c. The supernatant is transferred to an autosampler vial for direct injection.

2. LC-MS/MS Instrumental Analysis: a. Liquid Chromatograph:

- Column: A reverse-phase C18 column.

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: A suitable gradient to retain and elute the polar CDFA. b. Tandem Mass Spectrometer:

- Ionization Mode: Electrospray Ionization (ESI) in negative mode.

- Acquisition Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The precursor ion (the deprotonated CDFA molecule) and a specific product ion are monitored.

Toxicology and Signaling Pathways

The toxicological profile of CDFA is not as extensively studied as other haloacetic acids. However, based on its structural similarity to other haloacetates, potential mechanisms of toxicity can be inferred.

Potential Mechanisms of Toxicity

Haloacetic acids are known to be cytotoxic and genotoxic.[3][17] A key mechanism of toxicity for monohaloacetic acids is the inhibition of the glycolytic enzyme glyceraldehyde-3-phosphate dehydrogenase (GAPDH).[3][17] The inhibitory potency of these compounds correlates with their alkylating potential.

Another potential target is the pyruvate (B1213749) dehydrogenase (PDH) complex. Dichloroacetic acid (DCA), a structural analog of CDFA, is a known inhibitor of pyruvate dehydrogenase kinase (PDK), which leads to the activation of PDH.[2][18][19][20] This activation can alter cellular metabolism. It is plausible that CDFA could exert similar effects on these key metabolic enzymes.

Conclusion

This compound is a significant metabolite of certain HCFCs, and its detection in biological fluids can serve as a biomarker of exposure. Understanding its formation, metabolism, and potential toxicological effects is crucial for assessing the health risks associated with the use of these HCFCs. The analytical methods outlined in this guide provide a framework for the accurate quantification of CDFA in biological samples. Further research is needed to fully elucidate the specific signaling pathways affected by CDFA and to establish a more comprehensive toxicological profile. This knowledge will be invaluable for researchers, scientists, and drug development professionals working in fields related to environmental health, toxicology, and drug metabolism.

References

- 1. Metabolism and toxicity of hydrochlorofluorocarbons: current knowledge and needs for the future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolic effects of partial reversal of pyruvate dehydrogenase activity by dichloroacetate in sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological mechanism for the toxicity of haloacetic acid drinking water disinfection byproducts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Gas-uptake pharmacokinetics of 2,2-dichloro-1,1,1-trifluoroethane (HCFC-123) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of haloacetic acid water disinfection by-products on intestinal barrier function in nematode Caenorhabditis elegans | Environmental Toxicology and Chemistry | Oxford Academic [academic.oup.com]

- 6. Metabolism of 1,1-dichloro-2,2,2-trifluoroethane in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Determination of haloacetic acids in human urine by headspace gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Method of Analysis at the U.S. Geological Survey California Water Science Center, Sacramento Laboratory â Determination of Haloacetic Acid Formation Potential, Method Validation, and Quality-Control Practices - Method of Analysis of Haloacetic Acid Formation Potential [pubs.usgs.gov]

- 11. agilent.com [agilent.com]

- 12. Analyzing haloacetic acids using gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Direct plasma sample injection in multiple-component LC-MS-MS assays for high-throughput pharmacokinetic screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Direct-injection LC-MS-MS method for high-throughput simultaneous quantitation of simvastatin and simvastatin acid in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct injection LC-MS/MS method for the determination of teicoplanin in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Mechanism of activation of pyruvate dehydrogenase by dichloroacetate and other halogenated carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Differential effect of DCA treatment on the pyruvate dehydrogenase complex in patients with severe PDHC deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Activation of Pyruvate Dehydrogenase Activity by Dichloroacetate Improves Survival and Neurologic Outcomes After Cardiac Arrest in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Chlorodifluoroacetic Acid: A Review of the Literature

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorodifluoroacetic acid (CDFA), with the chemical formula C₂HClF₂O₂, is a halogenated acetic acid that has garnered attention in various scientific and industrial fields. As a member of the haloacetic acid (HAA) family, which are known disinfection byproducts in drinking water, CDFA's toxicological and metabolic properties are of significant interest. Furthermore, its utility as a synthetic intermediate in the pharmaceutical and agrochemical industries underscores the importance of a comprehensive understanding of its chemical behavior and biological interactions. This technical guide provides a detailed review of the existing literature on this compound, summarizing key data, outlining experimental methodologies, and visualizing relevant biological pathways.

Physicochemical Properties

This compound is a colorless to light brown liquid at room temperature with a pungent, acetic acid-like odor.[1] It is soluble in water.[1]

| Property | Value | Reference(s) |

| CAS Number | 76-04-0 | |

| Molecular Formula | C₂HClF₂O₂ | |

| Molecular Weight | 130.48 g/mol | |

| Melting Point | 20-23 °C | |

| Boiling Point | 122 °C | |

| Density | 1.54 g/mL at 25 °C | |

| Refractive Index | n20/D 1.355 |

Synthesis and Applications

This compound serves as a valuable intermediate in organic synthesis. It is utilized in the preparation of various fluorinated compounds that are integral to the development of pharmaceuticals and agrochemicals.[2] One of its key applications is as a precursor for the generation of difluorocarbene. The sodium salt, sodium chlorodifluoroacetate, is prepared by neutralizing this compound with sodium hydroxide (B78521) in methanol.[3]

Toxicology

The toxicity of haloacetic acids is influenced by the nature and number of halogen substituents. For monohaloacetic acids, the order of toxicity is generally iodoacetic acid > bromoacetic acid > chloroacetic acid, which correlates with their alkylating potential.[5] Dihaloacetic acids, such as dichloroacetic acid (DCA), are considered potential human carcinogens by the U.S. Environmental Protection Agency (EPA) based on animal studies showing an increased incidence of liver cancer.[6]

Table of Toxicity Data for Related Haloacetic Acids

| Compound | Organism | Route of Administration | Toxicity Value | Reference(s) |

| Dichloroacetic acid (DCA) | Rat | Oral | LD50: 2820 mg/kg | [6] |

| Trichloroacetic acid (TCA) | Rat | Oral | LD50: 3320 mg/kg | [6] |

Metabolism and Biotransformation

Direct studies on the metabolic pathways of this compound in mammals are limited. However, research on similar α-haloacids provides strong indications of its likely biotransformation. The enzyme glutathione (B108866) transferase zeta-1 (GSTZ1) is known to catalyze the biotransformation of a range of α-haloacids.[7] For instance, GSTZ1 catalyzes the oxygenation of dichloroacetic acid (DCA) to glyoxylic acid.[7][8] This enzyme has been shown to act on bromochloro-, bromofluoro-, and chlorofluoroacetic acids, suggesting a similar pathway for CDFA.[7] The proposed mechanism involves the displacement of a chloride ion by glutathione, followed by hydrolysis to a hemithioacetal, which then eliminates glutathione to yield glyoxylic acid.[7]